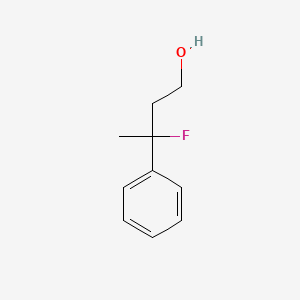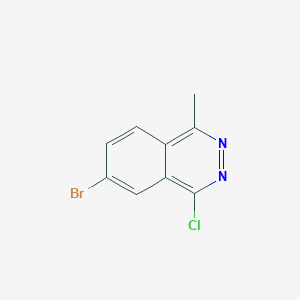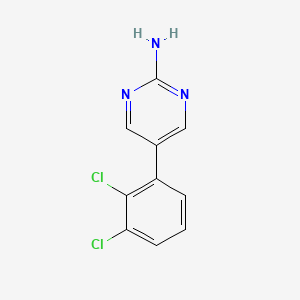
3-Fluoro-3-phenylbutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-3-phenylbutan-1-ol is an organic compound that belongs to the class of alcohols It features a fluorine atom and a phenyl group attached to a butanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3-phenylbutan-1-ol typically involves the fluorination of 3-phenylbutan-1-ol. . The reaction conditions often include a solvent such as acetonitrile and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. Mechanochemical methods, which involve the use of mechanical forces to drive chemical reactions, are also gaining popularity due to their eco-friendly nature and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-3-phenylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
Oxidation: Formation of 3-fluoro-3-phenylbutan-2-one.
Reduction: Formation of 3-fluoro-3-phenylbutan-1-amine.
Substitution: Formation of 3-iodo-3-phenylbutan-1-ol.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-3-phenylbutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Fluoro-3-phenylbutan-1-ol involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This can affect enzyme activity and protein function, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenylbutan-1-ol: Lacks the fluorine atom, resulting in different chemical and biological properties.
3-Fluoro-3-phenylpropan-1-ol: Similar structure but with a shorter carbon chain.
3-Fluoro-3-phenylpentan-1-ol: Similar structure but with a longer carbon chain.
Uniqueness
The presence of the fluorine atom in 3-Fluoro-3-phenylbutan-1-ol imparts unique properties such as increased stability, altered reactivity, and enhanced biological activity compared to its non-fluorinated counterparts .
Eigenschaften
Molekularformel |
C10H13FO |
|---|---|
Molekulargewicht |
168.21 g/mol |
IUPAC-Name |
3-fluoro-3-phenylbutan-1-ol |
InChI |
InChI=1S/C10H13FO/c1-10(11,7-8-12)9-5-3-2-4-6-9/h2-6,12H,7-8H2,1H3 |
InChI-Schlüssel |
HMLHDCWZGGFQHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCO)(C1=CC=CC=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Pyrimidin-5-yl-1,4-diazabicyclo[3.2.1]octane](/img/structure/B13107460.png)
![2-((4'-Cyano-[1,1'-biphenyl]-4-yl)oxy)-N-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)acetamide](/img/structure/B13107462.png)




![[[2-(6,8-Dichloro-2-methyl-4-oxo-quinazolin-3-yl)acetyl]amino]thiourea](/img/structure/B13107497.png)
![2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B13107499.png)


